Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate

Stereochemistry Quality Control Procurement Specification

Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate (CAS 1422344-43-1, molecular formula C₁₂H₁₉NO₄, molecular weight 241.28 g/mol) is a spirocyclic morpholinone featuring a 1-oxa-4-azaspiro[5.5]undecane core with a 3-oxo substituent on the morpholinone ring and an ethyl ester at the 9-position of the cyclohexane ring. The compound is supplied as a racemic mixture with the cis relative configuration, designated as racemic-(6S,9S).

Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
CAS No. 1422344-43-1
Cat. No. B1435455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate
CAS1422344-43-1
Molecular FormulaC12H19NO4
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC2(CC1)CNC(=O)CO2
InChIInChI=1S/C12H19NO4/c1-2-16-11(15)9-3-5-12(6-4-9)8-13-10(14)7-17-12/h9H,2-8H2,1H3,(H,13,14)
InChIKeyAOFJSWDDJHZMGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate (CAS 1422344-43-1): Spirocyclic Morpholinone Building Block for Medicinal Chemistry


Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate (CAS 1422344-43-1, molecular formula C₁₂H₁₉NO₄, molecular weight 241.28 g/mol) is a spirocyclic morpholinone featuring a 1-oxa-4-azaspiro[5.5]undecane core with a 3-oxo substituent on the morpholinone ring and an ethyl ester at the 9-position of the cyclohexane ring . The compound is supplied as a racemic mixture with the cis relative configuration, designated as racemic-(6S,9S) . It serves primarily as a synthetic building block and scaffold intermediate for medicinal chemistry programs targeting kinase inhibition, GPCR modulation, and other spirocycle-enabled drug discovery applications .

Why Generic Substitution of 1-Oxa-4-azaspiro[5.5]undecane Scaffolds Is Not Straightforward


The 1-oxa-4-azaspiro[5.5]undecane scaffold class encompasses a structurally diverse family of compounds where variations in ring heteroatom composition (oxa-aza vs. diaza vs. oxa-diaza), oxidation state (3-oxo vs. unsubstituted morpholinone), ester substitution pattern, and stereochemistry (cis vs. trans, racemic vs. enantiopure) produce fundamentally different pharmacophoric profiles [1]. Within this scaffold family, the presence of the 3-oxo group on the morpholinone ring introduces a hydrogen-bond acceptor and alters ring conformation relative to the non-oxo analog, while the ethyl ester at the 9-position provides a distinct handle for further derivatization through hydrolysis, amidation, or reduction [2]. Even among close regioisomers, such as 1-oxa-4-azaspiro[5.5]undecane-9-carboxylic acid ethyl ester (CAS 2091365-12-5, lacking the 3-oxo group, MW 227.3), the difference in hydrogen-bonding capacity and metabolic vulnerability can lead to divergent biological activity and physicochemical properties . Therefore, substituting one 1-oxa-4-azaspiro[5.5]undecane derivative for another without explicit comparative data on the target of interest introduces significant risk of altered potency, selectivity, and ADME outcomes.

Quantitative Differentiation Evidence for Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate (CAS 1422344-43-1)


Stereochemical Purity and Defined cis Racemic Configuration vs. Unspecified Stereoisomers

Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate (CAS 1422344-43-1) is supplied as the racemic-(6S,9S) or cis-racemic stereoisomer with a purity specification of 98% . In contrast, several alternative CAS entries for closely related analogs list the compound without explicit stereochemical definition or at lower purity grades (e.g., CAS 1935385-39-9 at 95% or CAS 2091365-12-5, which is the des-oxo analog and lacks stereochemical specification) . The defined cis configuration results from the synthetic route disclosed in patent CN111662245A, which employs a stereocontrolled chloroacetylation–cyclization sequence to establish the relative stereochemistry [1].

Stereochemistry Quality Control Procurement Specification

Industrial Scalability Enabled by Dedicated Process Chemistry Patent

A dedicated Chinese patent (CN111662245A, filed by Shanghai STA Pharma R&D Co Ltd) describes a three-step synthetic method for ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate that explicitly addresses the lack of a suitable industrial-scale synthesis [1]. The process achieves a 91% intermediate purity at Step 1 (compound 2, yellow solid, 95.0 g from 75.0 g starting material) and proceeds through chloroacetylation, Finkelstein iodide exchange, and base-mediated cyclization, producing a total yield reported as 97% for the iodide intermediate [1]. No equivalent process-scale patent exists for the des-oxo analog (CAS 2091365-12-5) or other direct regioisomers, meaning procurement at multi-gram to kilogram scale for those comparators depends on non-optimized generic routes with uncertain scalability.

Process Chemistry Scale-up Supply Security

Structural Differentiation: 3-Oxo Substituent vs. Des-Oxo Analog for Hydrogen-Bonding and Conformational Properties

The target compound bears a 3-oxo substituent on the morpholinone ring, making it a spirocyclic morpholinone-3-one, whereas the closest unsubstituted analog (1-oxa-4-azaspiro[5.5]undecane-9-carboxylic acid ethyl ester, CAS 2091365-12-5) lacks this carbonyl . The presence of the 3-oxo group introduces an additional hydrogen-bond acceptor (HBA) and increases topological polar surface area, relevant for optimizing ligand–target interactions . In the broader spiro-morpholinone class, the 3-oxo motif has been specifically identified as a key pharmacophoric element in aldose reductase inhibitors, where spiro-morpholinone acetic acid derivatives with the oxo substituent achieve IC₅₀ values in the low micromolar range, while modification of this position alters potency [1]. Although no direct head-to-head ALR2 inhibition data are available for the target compound itself, the class-level SAR indicates that the 3-oxo group is not structurally silent and can significantly impact target engagement.

Physicochemical Properties Medicinal Chemistry Design Scaffold Optimization

1-Oxa-4-azaspiro[5.5]undecane Scaffold Privileged for Kinase Inhibitor Space with Documented GSK-3β and JNK-1 Target Engagement

The spiro[5.5]undeca ring system, inclusive of 1-oxa-4-aza variants, has been positioned into kinase inhibitor space with demonstrated target engagement. A 2020 study demonstrated that late-stage modification of a 1,5-oxaza spiroquinone scaffold (spiro[5.5]undeca core) enhanced kinase-likeness, achieving a target shift from JNK-1 to GSK-3β with a >20-fold improvement in potency and ATP-independent IC₅₀ for compound 2j, suggesting a unique binding mode between the ATP site and substrate site [1]. Separately, spirocyclic aminoquinolones built on a spiro[5.5]undecane framework have been patented as GSK-3β inhibitors for type 2 diabetes [2]. While the target compound (CAS 1422344-43-1) has not been directly profiled in these specific kinase assays, its 1-oxa-4-azaspiro[5.5]undecane core places it within the same privileged scaffold class that has yielded confirmed GSK-3β and JNK-1 inhibitors with measurable potency improvements upon scaffold optimization.

Kinase Inhibition GSK-3β JNK-1 Anti-inflammatory

Ethyl Ester at 9-Position Enables Divergent Derivatization vs. Alternative Ester or Carboxylic Acid Analogs

The target compound carries an ethyl ester at the 9-position of the spirocyclic cyclohexane ring, which can be selectively hydrolyzed to the corresponding carboxylic acid, reduced to the primary alcohol, or converted to amides, hydrazides, or other derivatives via standard ester transformations [1]. In contrast, structurally related intermediates such as 4-Boc-1-oxa-4-azaspiro[5.5]undecane (CAS 271245-38-6) carry a Boc-protected amine at a different position and lack the 9-carboxylate ester entirely, limiting their utility to N-functionalization chemistry only . The ethyl ester also provides an intermediate lipophilicity profile compared to the more polar free carboxylic acid or the more lipophilic tert-butyl ester, which can be advantageous for maintaining drug-like properties during fragment-based or library synthesis approaches .

Synthetic Versatility Prodrug Design Library Chemistry

Recommended Application Scenarios for Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate (CAS 1422344-43-1)


Focused Kinase Inhibitor Library Synthesis Leveraging the Spiro[5.5]undecane Privileged Scaffold

Medicinal chemistry teams targeting GSK-3β, JNK-1, or related kinases can use CAS 1422344-43-1 as a starting scaffold for parallel library synthesis. The spiro[5.5]undeca ring system has been validated in kinase inhibitor space, with demonstrated >20-fold potency improvements and target shift capability from JNK-1 to GSK-3β upon scaffold optimization [1]. The 3-oxo group provides an additional hydrogen-bonding vector, while the 9-ethyl ester enables divergent derivatization to amides, acids, or alcohols for SAR exploration .

Stereochemically Controlled SAR Studies Requiring Defined cis-Racemic Building Blocks

For structure–activity relationship programs where stereochemistry at the spirocyclic junction influences biological activity, procurement of CAS 1422344-43-1 ensures a defined cis-racemic (6S,9S) configuration at 98% purity [1]. This contrasts with alternative CAS entries (1935385-39-9, 2091365-12-5) that do not specify stereochemistry, reducing the risk of confounding biological assay results with stereochemical impurities. The patent-documented synthetic route provides a reproducible source of material with consistent stereochemical integrity [2].

Scale-Up and Preclinical Candidate Supply Backed by Industrial Process Chemistry

When a spirocyclic morpholinone hit or lead compound requires multi-gram to kilogram quantities for preclinical development, CAS 1422344-43-1 offers the advantage of a dedicated industrial process patent (CN111662245A) demonstrating synthesis at ~100 g scale with defined intermediate purities (91% at Step 1) and step yields (97% for iodide intermediate) [1]. No equivalent process chemistry documentation exists for the des-oxo analog (CAS 2091365-12-5) or other close regioisomers, making CAS 1422344-43-1 the lower-risk choice for supply chain continuity.

Spirocyclic Fragment-Based Drug Discovery (FBDD) Requiring Multi-Vector Derivatization

The target compound's combination of three functional handles—the 3-oxo morpholinone, the 4-aza nitrogen (available for alkylation/acylation after appropriate protection), and the 9-ethyl ester—makes it suitable as a fragment-elaboration starting point for fragment-based drug discovery . This contrasts with N-Boc-protected spirocyclic analogs (e.g., CAS 271245-38-6), which are limited to a single functionalization vector and require additional synthetic steps to introduce carboxylate functionality .

Quote Request

Request a Quote for Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.